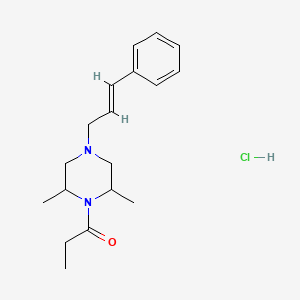

AP-238 (hydrochloride)

Description

BenchChem offers high-quality AP-238 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AP-238 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H27ClN2O |

|---|---|

Molecular Weight |

322.9 g/mol |

IUPAC Name |

1-[2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one;hydrochloride |

InChI |

InChI=1S/C18H26N2O.ClH/c1-4-18(21)20-15(2)13-19(14-16(20)3)12-8-11-17-9-6-5-7-10-17;/h5-11,15-16H,4,12-14H2,1-3H3;1H/b11-8+; |

InChI Key |

MKVRJEWKXNVTIF-YGCVIUNWSA-N |

Isomeric SMILES |

CCC(=O)N1C(CN(CC1C)C/C=C/C2=CC=CC=C2)C.Cl |

Canonical SMILES |

CCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

AP-238 Hydrochloride: A Comprehensive Technical Guide for Researchers

Introduction

AP-238, a potent synthetic opioid of the cinnamylpiperazine class, has recently emerged as a significant compound of interest within the scientific and forensic communities.[1][2] First synthesized in Italy in the 1960s, it remained largely obscure until its appearance on the illicit drug market around 2020.[3] This guide provides a detailed technical overview of AP-238 hydrochloride, designed for researchers, scientists, and drug development professionals. It delves into its chemical architecture, physicochemical properties, pharmacological profile, and analytical methodologies, offering a foundational understanding of this novel psychoactive substance.

AP-238 is structurally related to other acyl piperazine opioids such as bucinnazine (AP-237) and 2-methyl-AP-237.[1][4] While bucinnazine has seen limited clinical use for cancer pain in China, AP-238 has no approved therapeutic applications and has been identified in post-mortem toxicology cases, highlighting its potential for harm.[5][6] This document aims to consolidate the current scientific knowledge on AP-238 hydrochloride, providing a critical resource for its identification, characterization, and the ongoing research into its biological effects.

Part 1: Chemical Structure and Physicochemical Properties

AP-238 hydrochloride is the salt form of the freebase, enhancing its solubility in aqueous solutions. The core structure consists of a piperazine ring linked to a cinnamyl group and a propionyl group.[4][6]

IUPAC Name: 1-[(2R,6S)-2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one hydrochloride[3]

Chemical Formula: C₁₈H₂₆N₂O • HCl[7]

Molecular Weight: 322.9 g/mol [7]

The structure of AP-238 is distinct from fentanyl and its analogues, which are characterized by a piperidine core.[2] This structural difference is a key factor in its emergence as a "designer drug," created to circumvent existing controlled substance legislation.[6]

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆N₂O • HCl | [7] |

| Molecular Weight | 322.9 g/mol | [7] |

| Appearance | Crystalline solid | [7] |

| CAS Number | 2749171-05-7 | [7] |

| Solubility | DMF: 10 mg/ml, DMSO: 15 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [7] |

| SMILES | CCC(=O)N1C.Cl | [3] |

| InChI Key | JELNWDOXWGBBLO-QJBCGIKSSA-N | [3] |

Part 2: Pharmacology and Mechanism of Action

AP-238 functions as a potent agonist at the μ-opioid receptor (MOR), which is the primary target for classic opioids like morphine and fentanyl.[6][8] The activation of MORs in the central nervous system is responsible for the analgesic effects of opioids, but also their significant adverse effects, including respiratory depression, euphoria, and dependence.[4][9]

In vitro studies have demonstrated that AP-238 is the most potent among a panel of tested cinnamylpiperazine compounds, with an EC50 of 248 nM in a β-arrestin2 recruitment assay.[2][10] While its potency is less than that of fentanyl, its efficacy is comparable to other potent opioids, underscoring its potential for abuse and toxicity.[2][11] The binding of AP-238 to the μ-opioid receptor initiates a cascade of intracellular signaling events, leading to the modulation of neuronal excitability and neurotransmitter release.

Caption: Mu-Opioid Receptor Signaling Pathway Activated by AP-238.

Part 3: Analytical Methodology

The unambiguous identification and quantification of AP-238 in biological and non-biological samples are crucial for clinical and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose.[1][2]

Protocol: Extraction and LC-QTOF-MS Analysis of AP-238 from Whole Blood

This protocol outlines a general procedure for the analysis of AP-238 in whole blood, a common matrix in post-mortem investigations.

1. Sample Preparation (Solid-Phase Extraction)

-

Objective: To isolate AP-238 from the complex blood matrix.

-

Materials: Whole blood sample, internal standard (e.g., a deuterated analog), phosphate buffer (pH 6), mixed-mode solid-phase extraction (SPE) cartridges, methanol, dichloromethane, isopropanol, ammonium hydroxide.

-

Procedure:

-

Pipette 1 mL of whole blood into a glass tube.

-

Add the internal standard and 4 mL of phosphate buffer.

-

Vortex and centrifuge the sample.

-

Condition the SPE cartridge with methanol, water, and phosphate buffer.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with water, acetic acid, and methanol to remove interferences.

-

Elute AP-238 with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. LC-QTOF-MS Analysis

-

Objective: To separate, identify, and quantify AP-238.

-

Instrumentation: A high-performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer.

-

Typical Parameters:

-

Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex® C18).[1]

-

Mobile Phase: A gradient of ammonium formate in water and acetonitrile.[1]

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Mass Analysis: Full scan and product ion scan modes to acquire accurate mass data for the parent ion and its fragments. The exact mass of the protonated molecule [M+H]⁺ is 287.2118.[1]

-

Sources

- 1. cfsre.org [cfsre.org]

- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AP-238 - Wikipedia [en.wikipedia.org]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. grokipedia.com [grokipedia.com]

- 7. caymanchem.com [caymanchem.com]

- 8. AP-238_TargetMol [targetmol.com]

- 9. 2-methyl-AP-237 - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 10. researchgate.net [researchgate.net]

- 11. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

Novel cinnamylpiperazine opioid AP-238 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of the Novel Cinnamylpiperazine Opioid AP-238

Executive Summary

AP-238 is a novel synthetic opioid (NSO) belonging to the cinnamylpiperazine class, a group of compounds structurally distinct from the widely recognized fentanyl analogs.[1][2] First identified on the illicit drug market around 2020, AP-238 has been implicated in adverse health events, necessitating a thorough understanding of its pharmacological profile.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of AP-238, synthesized for researchers, toxicologists, and drug development professionals. We will deconstruct its interaction with the μ-opioid receptor (MOR), explore the subsequent intracellular signaling cascades, and detail the key experimental methodologies required to characterize its activity. The central finding is that AP-238 functions as a potent agonist at the μ-opioid receptor, activating the canonical G-protein signaling pathway and the β-arrestin 2 recruitment pathway with an in vitro potency greater than other related cinnamylpiperazines.[1][5]

Part 1: Introduction to the Cinnamylpiperazine Class

The emergence of NSOs is a direct consequence of scheduling actions targeting fentanyl-related substances.[1] This has driven the synthesis of structurally novel compounds, such as the cinnamylpiperazines, which evade existing legal frameworks. Unlike fentanyl, which is built on a piperidine core, cinnamylpiperazines feature a piperazine moiety.[1] The prototypical compound of this class is AP-237 (Bucinnazine), an analgesic developed in the 1970s.[6][7][8] AP-238 is a structural analog, chemically described as "2,6-dimethyl Propionyl AP-237," and is an isomer of other analogs like 2-methyl AP-237.[4][6] These compounds have no approved therapeutic use in the United States and are encountered exclusively as designer drugs.[2][3]

Part 2: Primary Pharmacological Target: The μ-Opioid Receptor (MOR)

The primary molecular target for AP-238 and related compounds is the μ-opioid receptor (MOR).[4][5] The MOR is a class A G-protein coupled receptor (GPCR) that plays a central role in the modulation of pain, reward, and autonomic functions.[9][10]

-

Receptor Subtype and Family: It is a member of the opioid receptor family, which also includes the δ-opioid receptor (DOR) and the κ-opioid receptor (KOR).[8]

-

Transduction Mechanism: The MOR couples preferentially to the inhibitory Gαi/o family of heterotrimeric G-proteins.[10] Agonist binding to the MOR promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit. This leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then modulate downstream effectors.[11] The canonical result of Gαi activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12][13]

-

Physiological & Pathophysiological Roles: MOR activation is responsible for the powerful analgesic effects of opioids like morphine.[14] However, it also mediates the most dangerous and undesirable side effects, including respiratory depression, sedation, euphoria, and the development of tolerance and physical dependence.[14][15]

Part 3: Deconstructing the Mechanism: A Multi-Assay Experimental Framework

A comprehensive understanding of a GPCR ligand's mechanism requires more than a single measurement. It necessitates a multi-faceted approach to characterize its binding affinity, its ability to activate distinct signaling pathways, and its functional impact on downstream cellular processes. This section details the rationale and protocols for the key assays used to define the pharmacology of AP-238.

Receptor Binding Affinity: Quantifying Target Engagement

Causality Behind Experimental Choice: The foundational step in characterizing any ligand is to determine its affinity for the receptor target. A competitive radioligand binding assay is the gold standard for this purpose. It quantifies the equilibrium dissociation constant (Ki), which is an inverse measure of affinity—a lower Ki value signifies a tighter ligand-receptor interaction. This experiment answers the fundamental question: "How strongly does AP-238 bind to the MOR?" While specific Ki values for AP-238 are not yet prevalent in the literature, this protocol is essential for its full characterization.

Experimental Protocol: MOR Competitive Radioligand Binding Assay

-

Source of Receptor: Utilize cell membranes prepared from a stable cell line (e.g., HEK-293 or CHO) heterologously expressing the human μ-opioid receptor (hMOR).[16][17]

-

Radioligand: Employ a high-affinity, MOR-selective radiolabeled antagonist or agonist, such as [³H]DAMGO, a classic MOR agonist.[18]

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine a fixed concentration of hMOR membranes and [³H]DAMGO (typically at a concentration near its Kd) with a range of concentrations of the unlabeled competitor ligand (AP-238).

-

Incubation: Incubate the plate at room temperature for a sufficient period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

-

Termination & Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes while allowing unbound radioligand to pass through. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]DAMGO against the log concentration of AP-238. The resulting sigmoidal curve is used to calculate the IC₅₀ (the concentration of AP-238 that inhibits 50% of the specific binding of the radioligand). The Ki is then derived from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Visualization: Radioligand Binding Assay Workflow

G-Protein Activation: The Primary Signaling Event

Causality Behind Experimental Choice: Ligand binding is meaningless without functional consequence. The [³⁵S]GTPγS binding assay is a direct functional measure of GPCR activation at the level of the G-protein.[19] Because the MOR is a Gi/o-coupled receptor, agonist binding stimulates the release of GDP and the binding of GTP to the Gα subunit.[11] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins, providing a quantifiable and amplifiable signal that is directly proportional to receptor activation.[16][19] This experiment answers the question: "Does AP-238 binding lead to G-protein activation, and with what potency and efficacy?"

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Reagents: Prepare an assay buffer containing MgCl₂, HEPES, and NaCl.[16] Crucially, include a high concentration of GDP (e.g., 10-100 μM) to ensure a low basal signal and allow for agonist-stimulated binding to be detected.[20] The radioligand is [³⁵S]GTPγS.

-

Membrane Preparation: Use the same hMOR-expressing cell membranes as in the binding assay.

-

Assay Plate Setup: To each well, add hMOR membranes, GDP, and varying concentrations of AP-238.

-

Initiation: Start the reaction by adding a fixed concentration of [³⁵S]GTPγS.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the assay by rapid filtration, similar to the binding assay, to separate membrane-bound [³⁵S]GTPγS from unbound.

-

Detection: Quantify the amount of bound [³⁵S]GTPγS via scintillation counting.

-

Data Analysis: Plot the stimulated binding (in counts per minute or similar units) against the log concentration of AP-238. Fit the data to a sigmoidal dose-response curve to determine the potency (EC₅₀) and maximum efficacy (Emax) relative to a standard full MOR agonist like DAMGO.

Visualization: MOR-Mediated G-Protein Signaling

β-Arrestin 2 Recruitment: The Desensitization and Side-Effect Pathway

Causality Behind Experimental Choice: MOR signaling is not monolithic. In addition to G-protein activation, agonist-bound receptors are phosphorylated by G-protein coupled receptor kinases (GRKs), which recruits β-arrestin proteins.[21] β-arrestin 2 (βarr2) binding sterically hinders further G-protein coupling (desensitization) and initiates a separate wave of signaling that has been linked to opioid side effects like respiratory depression and tolerance.[15] Therefore, quantifying βarr2 recruitment is critical to understanding the full mechanistic profile of a ligand and assessing its potential for "biased agonism"—preferentially activating one pathway over the other. Existing data for AP-238 comes from this type of assay.[1]

Experimental Protocol: β-Arrestin 2 Recruitment Assay (Conceptual)

-

Assay Principle: These assays typically rely on protein-fragment complementation or resonance energy transfer. For example, in a BRET (Bioluminescence Resonance Energy Transfer) assay, the MOR is fused to a luciferase (e.g., RLuc) and βarr2 is fused to a fluorescent acceptor (e.g., YFP).

-

Cell Line: Use a cell line stably co-expressing the RLuc-MOR and YFP-βarr2 fusion constructs.

-

Assay Procedure: a. Plate the cells in a white, opaque 96-well plate. b. Add the luciferase substrate (e.g., coelenterazine h). c. Immediately add varying concentrations of AP-238. d. Measure light emission simultaneously at two wavelengths (one for the donor, one for the acceptor).

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in this ratio signifies that the two fusion proteins are in close proximity, i.e., that βarr2 has been recruited to the receptor. Plot the BRET ratio against the log concentration of AP-238 to determine EC₅₀ and Emax.

Visualization: MOR-Mediated β-Arrestin 2 Pathway

Part 4: Quantitative Pharmacology and Mechanistic Synthesis

The combined results from functional assays provide a quantitative pharmacological signature for AP-238. Data from a study by Fogarty et al. (2022) using a βarr2 recruitment assay provides the most direct characterization available to date.[1]

Table 1: Comparative in vitro Pharmacology of Cinnamylpiperazine Opioids

| Compound | Assay | Parameter | Value (relative to Hydromorphone) | Reference |

|---|---|---|---|---|

| AP-238 | β-Arrestin 2 Recruitment | EC₅₀ | 248 nM | [1][5] |

| AP-238 | β-Arrestin 2 Recruitment | Emax | Not specified, but less than 2-Methyl AP-237 | [1] |

| 2-Methyl AP-237 | β-Arrestin 2 Recruitment | EC₅₀ | >1000 nM | [1] |

| 2-Methyl AP-237 | β-Arrestin 2 Recruitment | Emax | 125% | [1] |

| AP-237 (Bucinnazine) | β-Arrestin 2 Recruitment | EC₅₀ | ~800 nM | [1] |

| Fentanyl | β-Arrestin 2 Recruitment | Emax | Substantially higher than cinnamylpiperazines |[1] |

Interpretation of Findings:

-

Potency: AP-238 is the most potent of the tested cinnamylpiperazines in recruiting β-arrestin 2, with an EC₅₀ of 248 nM.[1][5] This indicates it requires a lower concentration than its close analogs to produce a half-maximal response in this specific pathway.

-

Efficacy: While most potent, AP-238 is not the most efficacious. 2-Methyl AP-237 produces a greater maximal effect (Emax = 125%) than other analogs in the series.[1] This demonstrates the critical distinction between potency (concentration required for effect) and efficacy (maximal possible effect).

-

Comparison to Fentanyl: The entire class of cinnamylpiperazines shows a lower in vitro MOR activation potential compared to fentanyl, which is consistent with toxicological findings where higher concentrations of these compounds are often found in postmortem samples.[1][15]

-

Signaling Profile: The available data focuses on the β-arrestin pathway. The related compound 2-methyl-AP-237 was found to exhibit no bias between G-protein activation and β-arrestin recruitment.[4] While this cannot be directly extrapolated, it suggests AP-238 may also be a relatively non-biased agonist, activating both major signaling arms of the MOR. This profile is consistent with traditional opioids that produce both analgesia (G-protein mediated) and significant side effects (β-arrestin associated).

Part 5: Conclusion and Future Directions

AP-238 is a potent novel synthetic opioid of the cinnamylpiperazine class that functions as a μ-opioid receptor agonist. Its mechanism of action involves the engagement and activation of both the canonical G-protein signaling cascade and the β-arrestin 2-mediated pathway.[1][4] Its potency in the β-arrestin assay (EC₅₀ = 248 nM) is the highest among its tested structural analogs, though its overall efficacy is lower than that of fentanyl.[1][5] This dual activation profile suggests that its in vivo effects likely encompass both the desired analgesia and the significant adverse effects characteristic of non-biased opioid agonists.

For future research, the following investigations are critical for a complete mechanistic understanding:

-

Determine Binding Affinity (Ki): A competitive radioligand binding assay should be performed to quantify the binding affinity of AP-238 at the MOR, DOR, and KOR to establish its selectivity profile.

-

Quantify G-Protein Activation: A [³⁵S]GTPγS binding assay is required to determine the EC₅₀ and Emax for G-protein activation.

-

Calculate Signaling Bias: By comparing the potency and efficacy values from the G-protein and β-arrestin assays, a "bias factor" can be calculated. This would definitively establish whether AP-238 preferentially activates one pathway, a key parameter in modern opioid drug development.

-

Downstream Signaling Analysis: Assays measuring the inhibition of forskolin-stimulated cAMP would provide a functional readout of the integrated Gαi/o pathway activation.

A thorough characterization using these established methodologies is essential for the forensic and medical communities to accurately assess the risks associated with AP-238 and other emerging cinnamylpiperazine opioids.

References

-

Fogarty, M.F., Vandeputte, M.M., Krotulski, A.J., Papsun, D., Walton, S.E., Stove, C.P., & Logan, B.K. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701–1710. [Link]

-

Fogarty, M.F., Vandeputte, M.M., Krotulski, A.J., Papsun, D., Walton, S.E., Stove, C.P., & Logan, B.K. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. ResearchGate. [Link]

-

de Faria, J., Silva, C., & Caldas, E. (2021). DARK Classics in Chemical Neuroscience: Bucinnazine. ACS Chemical Neuroscience, 12(19), 3506–3515. [Link]

-

Grokipedia. (n.d.). AP-238. Grokipedia. Retrieved March 7, 2024, from [Link]

-

Advisory Council on the Misuse of Drugs. (2024, March 27). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. GOV.UK. [Link]

-

Wikipedia. (n.d.). Bucinnazine. Wikipedia. Retrieved March 7, 2024, from [Link]

-

Pizzo, P., Svorová Pawełkowicz, S., Kůčková, S., et al. (2023). Case report: Identification of AP-238 and 2-fluorodeschloroketamine in internet available powder samples sold as bucinnazine. ResearchGate. [Link]

-

The Center for Forensic Science Research & Education. (2020, November 11). AP-238. [Link]

-

Contet, C., Kieffer, B. L., & Befort, K. (2004). Mu opioid receptor: a gateway to drug addiction. Current opinion in neurobiology, 14(3), 370-378. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved March 7, 2024, from [Link]

-

Fichna, J., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology. [Link]

-

Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]

-

Cichewicz, D. L. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Journal of Analytical & Pharmaceutical Research. [Link]

-

Wikipedia. (n.d.). Mu-opioid receptor. Wikipedia. Retrieved March 7, 2024, from [Link]

-

Hirst, R. A., & Lambert, D. G. (2004). Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor. British Journal of Pharmacology, 141(8), 1341–1348. [Link]

-

Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133–S153. [Link]

-

Hallberg, M., & Nyberg, F. (2021). GTPγS-Autoradiography for Studies of Opioid Receptor Functionality. Methods in Molecular Biology, 2201, 109-116. [Link]

-

Revvity. (n.d.). Guide to optimizing agonists of Gαi/o. Retrieved March 7, 2024, from [Link]

-

Williams, J. T., Ingram, S. L., Henderson, G., et al. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Nature Neuroscience, 16(1), 10-18. [Link]

Sources

- 1. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cfsre.org [cfsre.org]

- 3. grokipedia.com [grokipedia.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bucinnazine - Wikipedia [en.wikipedia.org]

- 9. Enhanced spontaneous activity of the mu opioid receptor by cysteine mutations: characterization of a tool for inverse agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 11. GTPγS-Autoradiography for Studies of Opioid Receptor Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. painphysicianjournal.com [painphysicianjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Assay in Summary_ki [bindingdb.org]

- 17. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]

- 18. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Evolution of the Illicit Opioid Pharmacophore

Technical Whitepaper: Pharmacological Profile, Transatlantic Legal Status, and Analytical Workflows for the Cinnamylpiperazine Opioid AP-238

Following the aggressive class-wide scheduling of fentanyl-related substances by the U.S. Drug Enforcement Administration (DEA) and international bodies, the illicit drug market experienced a structural vacuum. To circumvent these legal restrictions, clandestine chemists shifted away from the traditional piperidine core of fentanyl, reviving a class of compounds first explored in the 1960s: the cinnamylpiperazines.

As a Senior Application Scientist overseeing forensic toxicology workflows, I have observed that AP-238 (1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-propanone) represents one of the most analytically and legally complex members of this new generation of Novel Synthetic Opioids (NSOs). By replacing the phenethyl moiety with a cinnamyl group and utilizing a piperazine core, AP-238 successfully mimics the spatial requirements for µ-opioid receptor (MOR) binding while evading early fentanyl-specific structural alerts1.

In Vitro Pharmacodynamics and Receptor Signaling

AP-238 acts as a potent µ-opioid receptor (MOR) agonist. Its pharmacological profile is characterized by high potency but lower overall efficacy compared to traditional fentanyl analogues. In β-arrestin-2 recruitment assays—a standard metric for evaluating the desensitization and internalization potential of G-protein coupled receptors—AP-238 demonstrates significant MOR activation.

Table 1: Comparative In Vitro Pharmacodynamics (β-arrestin-2 recruitment assay)

| Compound | Structural Class | Potency (EC₅₀) | Efficacy (Eₘₐₓ) relative to Hydromorphone |

|---|---|---|---|

| Hydromorphone | Phenanthrene (Reference) | 26.9 nM (95% CI: 19.9–36.4) | 100% |

| AP-238 | Cinnamylpiperazine | 248.0 nM (95% CI: 184–333) | High (Most potent in subclass) |

| 2-Methyl AP-237 | Cinnamylpiperazine | > 248.0 nM | 125% |

Data synthesized from standardized in vitro MOR activation potential studies2.

Figure 1: AP-238 mediated µ-opioid receptor (MOR) signaling and β-arrestin-2 recruitment.

Transatlantic Legal and Regulatory Status

The decentralized nature of NSO manufacturing requires agile legal frameworks. The regulatory trajectory of AP-238 highlights the differing approaches between the United States and the European Union.

United States: Unlike its structural cousin 2-methyl AP-237, which faced targeted DEA scheduling actions due to a high volume of National Forensic Laboratory Information System (NFLIS) reports, AP-238 has historically occupied a federal grey area. It is not explicitly listed by name in the foundational text of the Controlled Substances Act (CSA) Schedule I. However, it is strictly prosecutable under the Federal Analogue Act (21 U.S.C. § 813) if distributed for human consumption. To close this loophole, several proactive states have amended their local drug control acts. For instance, the state of Virginia explicitly codified AP-238 as a Schedule I controlled substance under its Drug Control Act, effectively banning its synthesis, possession, and distribution 3.

European Union: The European Union relies on the Early Warning System (EWS) managed by the European Union Drugs Agency (EUDA, formerly EMCDDA). AP-238 was officially notified to the EWS in 2020 following severe acute intoxications and seizures in Slovenia and France. This triggered rapid, independent legislative actions across member states:

-

Italy: Officially added AP-238 to its controlled substances list in October 20214.

-

Lithuania: Controlled AP-238 under national narcotic laws.

-

United Kingdom: While not in the EU, the UK's Advisory Council on the Misuse of Drugs (ACMD) actively monitors AP-238, noting its psychoactivity falls under the Psychoactive Substances Act 2016.

Self-Validating Analytical Protocol: LC-qToF-MS for AP-238

Because AP-238 undergoes extensive in vivo metabolism, detecting the parent compound in standard toxicological screens is highly unreliable. To enforce legal statutes, forensic scientists must target its Phase I metabolites—specifically those formed via monohydroxylation combined with N-deacylation 5.

Figure 2: Forensic LC-qToF-MS workflow for the isolation and detection of AP-238 metabolites.

Standard Operating Procedure: Extraction and Identification Causality Note: This protocol is designed as a self-validating system. The inclusion of broadband collision-induced dissociation (bbCID) ensures that even if the primary target (parent drug) is absent, the characteristic structural fragments of its metabolites will trigger a positive identification.

-

System Validation (Quality Control):

-

Prepare a Blank Control (matrix without internal standard) to rule out endogenous matrix interference.

-

Prepare a Zero Control (matrix with internal standard only) to verify the purity of the internal standard and ensure no cross-contamination.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot 1 mL of biological matrix (whole blood or urine) into a glass centrifuge tube.

-

Add 2 mL of extraction solvent (chlorobutane/ethyl acetate, 1:1 v/v) and 100 µL of a deuterated internal standard (e.g., AP-237-D5).

-

Vortex vigorously for 2 minutes. Causality: The lipophilic nature of the cinnamylpiperazine core requires aggressive agitation to ensure complete phase transfer into the organic layer.

-

Centrifuge at 3000 x g for 10 minutes. Transfer the organic supernatant and evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of 0.1% formic acid in water.

-

-

Chromatographic Separation:

-

Inject 5 µL onto a Kinetex® C18 column (100 × 2.1 mm, 2.6 µm).

-

Execute a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) over 10 minutes. Causality: The C18 stationary phase effectively retains the non-polar cinnamyl moiety, while the gradient precisely separates the highly polar hydroxylated metabolites from any residual parent AP-238.

-

-

Mass Spectrometry (qToF-MS) Configuration:

-

Operate in positive electrospray ionization (ESI+) mode (Capillary voltage: 4.5 kV). Causality: The basic nitrogen atoms within the piperazine ring readily accept protons, forming stable[M+H]⁺ ions.

-

-

Data Acquisition and Analysis:

-

Acquire data using bbCID to capture both full-scan and fragmentation spectra simultaneously without precursor pre-selection.

-

Monitor specifically for the fragment ion at m/z 117.0699 . Causality: This specific mass-to-charge ratio corresponds to the cinnamyl substructure. Monitoring this ion allows for the untargeted discovery of novel Phase I metabolites, establishing a definitive biomarker trail of AP-238 consumption.

-

References

- Fogarty, M. F., et al. (2022).Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology.

- Vandeputte, M. M., et al. (2023).Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid. Drug Testing and Analysis.

- Advisory Council on the Misuse of Drugs (2024).ACMD advice on acyl piperazine opioids, including 2-methyl-AP-237. GOV.UK.

- Commonwealth of Virginia.Drug Control Act - Virginia Law. Virginia.gov.

- Alves, E. A., et al. (2023).Case report: Identification of AP-238 and 2-fluorodeschloroketamine in internet available powder samples sold as bucinnazine. Forensic Science International.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Control Act [law.lis.virginia.gov]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

Pharmacological and Toxicological Profiling of Acyl Piperazine Synthetic Opioids: A Technical Whitepaper

Executive Summary

The proliferation of novel synthetic opioids (NSOs) represents a dynamic and escalating challenge in forensic toxicology, pharmacology, and public health. Driven by global shifts in the illicit opioid market—such as disruptions in traditional heroin supply chains—acyl piperazine derivatives have emerged as potent, unregulated alternatives[1]. Originally investigated in the mid-20th century as clinical analgesics (e.g., bucinnazine or AP-237), these compounds have resurfaced as highly efficacious μ -opioid receptor (MOR) agonists. This whitepaper elucidates the chemical architecture, receptor pharmacology, and in vitro methodologies required to characterize acyl piperazine synthetic opioids, providing a comprehensive framework for researchers and drug development professionals.

Chemical Architecture & Structure-Activity Relationships (SAR)

Acyl piperazines are characterized by a central piperazine ring substituted with a cinnamyl moiety and an acyl group. The structural plasticity of this scaffold allows for significant pharmacological tuning:

-

Methylation : The addition of a methyl group at the 2-position of the piperazine ring (yielding 2-methyl-AP-237) retains high binding affinity for the MOR while increasing lipophilicity, facilitating rapid blood-brain barrier penetration[2].

-

Acyl Chain Modifications : Elongation of the acyl chain, as seen in AP-238, alters the pharmacokinetic profile and metabolic stability without abolishing intrinsic efficacy[3].

-

Conformational Restriction : Bridged derivatives, such as azaprocin (incorporating a 3,8-diazabicyclo[3.2.1]octane core), force the molecule into a rigid conformation. This structural lock drastically enhances receptor binding, rendering azaprocin significantly more potent than morphine in preclinical models[1].

Receptor Binding and Functional Pharmacology

Acyl piperazines act as selective, full agonists at the μ -opioid receptor. Radioligand binding assays indicate that 2-methyl-AP-237 exhibits a Ki of 12.9 nM for MOR, demonstrating over 200-fold selectivity against δ -opioid (DOR, Ki = 2910 nM) and κ -opioid (KOR, Ki = 5259 nM) receptors [2].

While their binding affinity is lower than that of fentanyl ( Ki < 1 nM), their functional efficacy ( Emax ) is robust. In in vitro β -arrestin 2 recruitment assays, 2-methyl-AP-237 achieves an Emax of approximately 125% relative to hydromorphone, classifying it as a highly efficacious agonist [3]. The discrepancy between moderate binding affinity and high functional efficacy underscores the necessity of utilizing dynamic cell-based assays over static binding models.

Table 1: Receptor Binding and Functional Activity of Key Acyl Piperazines

| Compound | MOR Binding Affinity ( Ki , nM) | MOR Functional Efficacy ( Emax % vs. Hydromorphone) | Potency ( EC50 , nM) |

| 2-Methyl-AP-237 | 12.9 | ~125% | 568 |

| AP-238 | N/A | ~110% | 248 |

| Fentanyl (Reference) | 0.39 | ~180% | 14.9 |

| Morphine (Reference) | 1.17 | ~100% | 290 |

(Data synthesized from WHO Critical Review[2] and Vandeputte et al.[3])

Experimental Methodologies: Validating MOR Activation

To rigorously evaluate the pharmacodynamics of acyl piperazines, researchers must interrogate both the G-protein-mediated signaling cascade (therapeutic axis) and the β -arrestin recruitment pathway (regulatory/adverse effect axis). The following protocols establish a self-validating system to measure these parallel pathways, ensuring that observed efficacies are not artifacts of a single signaling route.

Protocol 1: NanoBiT β -Arrestin 2 Recruitment Assay

Causality: Opioid receptor activation leads to G-protein-coupled receptor kinase (GRK) phosphorylation, prompting β -arrestin 2 recruitment. Measuring this interaction is critical for assessing receptor desensitization, internalization, and potential biased agonism[4].

-

Cell Preparation : Culture HEK293T cells to 70-80% confluency. Transiently co-transfect cells with plasmids encoding human MOR fused to a Small BiT (SmBiT) and β -arrestin 2 fused to a Large BiT (LgBiT) using a standardized liposomal transfection reagent.

-

Incubation : Incubate for 24 hours at 37°C in a 5% CO 2 atmosphere to allow for optimal fusion protein expression and membrane insertion.

-

Substrate Addition : Harvest the cells and resuspend them in Opti-MEM. Seed into a white 96-well microplate. Add the Nano-Glo® Live Cell Reagent (furimazine) to establish baseline luminescence.

-

Agonist Stimulation : Introduce the acyl piperazine compound (e.g., 2-methyl-AP-237) at serial dilutions ranging from 10 pM to 10 μ M.

-

Quantification : Monitor luminescence continuously for 30 minutes. The functional complementation of SmBiT and LgBiT upon β -arrestin recruitment emits a quantifiable light signal, from which the EC50 and Emax are derived.

Protocol 2: GloSensor cAMP Accumulation Assay

Causality: MOR is a Gαi/o -coupled receptor. Activation directly inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP)[4]. The GloSensor assay provides real-time kinetic data on this primary signaling event, validating the G-protein dependency of the agonist.

-

Transfection : Transfect HEK293T cells expressing human MOR with the pGloSensor™-22F cAMP biosensor plasmid.

-

Pre-equilibration : Replace the culture media with CO 2 -independent medium containing 2% D-luciferin. Incubate for 2 hours at room temperature to allow the biosensor to equilibrate and reach a steady state.

-

Forskolin Spiking : Add 1 μ M forskolin to all wells to artificially stimulate adenylyl cyclase, creating a high-cAMP baseline signal.

-

Inhibition Measurement : Immediately add the acyl piperazine agonist. An active MOR agonist will inhibit the forskolin-induced cAMP spike.

-

Readout : Measure luminescence. A dose-dependent decrease in signal correlates directly with the agonist's potency to activate the Gαi/o pathway.

In Vivo Pharmacodynamics & Toxicology

The in vitro profile of acyl piperazines translates directly to their in vivo toxicology. Due to their high lipophilicity, compounds like 2-methyl-AP-237 rapidly cross the blood-brain barrier, inducing profound analgesia, sedation, and severe respiratory depression[5]. Hepatic clearance is primarily mediated by CYP450 enzymes, yielding monohydroxylated phase-I metabolites detectable in human liver microsome assays[2]. Furthermore, forensic and clinical reports highlight severe localized tissue toxicity—such as "crack lung" syndrome following nasal insufflation—likely exacerbated by synthetic impurities and the inherently caustic nature of the hydrochloride salts found in illicit markets[1].

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway signaling cascade initiated by acyl piperazine binding at the μ -opioid receptor, highlighting the divergence between G-protein inhibition of adenylyl cyclase and GRK-mediated β -arrestin recruitment.

MOR signaling: Acyl piperazine triggers Gαi/o-mediated cAMP reduction and β-arrestin 2 recruitment.

References

-

World Health Organization (WHO) . Critical Review Report: 2-Methyl AP-237. Expert Committee on Drug Dependence.[Link]

-

Vandeputte, M. M., et al. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology.[Link]

-

UK Advisory Council on the Misuse of Drugs (ACMD) . ACMD advice on acyl piperazine opioids, including 2-methyl-AP-237. GOV.UK.[Link]

Sources

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. cdn.who.int [cdn.who.int]

- 3. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.who.int [cdn.who.int]

In Silico Molecular Docking Studies of AP-238 at the Mu-Opioid Receptor (MOR): A Structural Pharmacology Whitepaper

Executive Summary

The proliferation of novel synthetic opioids (NSOs) has outpaced traditional forensic and pharmacological characterization. Among these, the acylpiperazine derivative AP-238 (1-[2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-propanone) has emerged as a potent μ -opioid receptor (MOR) agonist[1][2]. This whitepaper establishes a rigorous in silico framework for evaluating the binding modality of AP-238 at the active-state MOR. By leveraging high-resolution crystallographic data and computational chemistry, we elucidate the atomistic interactions driving AP-238's efficacy, providing a self-validating protocol for researchers in drug development and forensic toxicology[3].

Pharmacological Context and MOR Signaling

AP-238 is a structural analog of bucinnazine (AP-237), characterized by a piperazine core, a cinnamyl moiety, and a propionyl group[4][5]. Unlike fentanyl analogs, which rely on a piperidine core, acylpiperazines represent a distinct chemotype that nonetheless achieves high-affinity binding at MOR[5][6].

Upon agonist binding, MOR undergoes a conformational shift—most notably the outward displacement of transmembrane helix 6 (TM6)—enabling the coupling of the inhibitory G-protein ( Gi/o )[7][8]. This cascade inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, while simultaneously recruiting β -arrestin 2, a pathway heavily implicated in the respiratory depression associated with AP-238 overdose fatalities[9][10].

Fig 1. MOR Signaling Pathway and AP-238 Activation Cascade

Structural Basis: Selecting the Optimal Receptor Conformation

Causality in Experimental Design: Molecular docking is highly sensitive to the conformational state of the target protein. Docking a known agonist like AP-238 into an inactive-state MOR (e.g., PDB: 4DKL) yields artificially low docking scores and inaccurate poses due to steric clashes in the contracted binding pocket[11].

Therefore, we utilize the 12 bound to the morphinan agonist BU72 (PDB: 5C1M)[12][13]. This structure, stabilized by a G-protein mimetic nanobody (Nb39), features the crucial 10 Å outward displacement of TM6 and the reorganization of the conserved core triad motifs (I3.40, P5.50, F6.44), accurately reflecting the binding pocket geometry required to accommodate full agonists[8][12].

Step-by-Step Methodology: In Silico Molecular Docking Protocol

To ensure reproducibility and scientific integrity, the following self-validating workflow must be executed. Each step contains internal quality control checkpoints.

Fig 2. Self-Validating Molecular Docking Workflow for AP-238

Protocol Details:

Step 1: Ligand Preparation (AP-238)

-

Obtain the SMILES string for AP-238 (CCC(=O)N1CN(C/C=C/c2ccccc2)C[C@H]1C)[14][15].

-

Utilize LigPrep (Schrödinger) or OpenBabel to generate 3D coordinates.

-

Causality: At physiological pH (7.4), the piperazine nitrogen (N4) is protonated. Epik must be used to generate the correct cationic state, as this positive charge is strictly required for the canonical salt bridge formation with Asp147 3.32 in the MOR binding pocket[12].

-

Minimize the ligand energy using the OPLS4 (or AMBER) force field.

Step 2: Protein Preparation (MOR Active State)

-

Download PDB: 5C1M from the RCSB Protein Data Bank[12].

-

Remove the stabilizing nanobody (Nb39), the co-crystallized ligand (BU72), and all solvent molecules except structural waters deep in the binding pocket[7][11].

-

Assign bond orders, add missing hydrogen atoms, and cap the terminal residues.

-

Validation Checkpoint: Run a Ramachandran plot analysis to ensure no steric clashes were introduced during hydrogen placement. Optimize the H-bond network using PROPKA at pH 7.4.

Step 3: Receptor Grid Generation

-

Define the centroid of the grid box based on the native ligand (BU72) coordinates[12].

-

Set the bounding box size to 20 × 20 × 20 Å to allow sufficient sampling of the cinnamyl tail of AP-238, which is highly flexible[16].

-

Apply a scaling factor of 0.8 to the van der Waals radii of non-polar receptor atoms to simulate minor induced-fit effects.

Step 4: Docking Execution and Pose Scoring

-

Execute the docking run using Glide SP (Standard Precision) followed by XP (Extra Precision) for the top 10% of poses.

-

Causality: XP scoring incorporates advanced desolvation penalties, which are critical for evaluating the highly lipophilic cinnamyl moiety of AP-238[5].

-

Retain the top 5 poses for interaction profiling.

Quantitative Data Presentation: Binding Affinity & Interaction Analysis

The docking of AP-238 reveals a binding modality highly consistent with classical MOR agonists, yet distinct from fentanyl derivatives[17]. The protonated piperazine nitrogen forms a critical electrostatic interaction with Asp147 3.32 , anchoring the molecule. The cinnamyl group extends into the hydrophobic sub-pocket formed by TM3, TM5, and TM6, engaging in π−π stacking with Tyr148 3.33 and Trp293 6.48 .

Table 1: Comparative In Silico Binding Metrics at Active-State MOR (PDB: 5C1M)

| Compound | Docking Score (kcal/mol) | Glide Emodel | Key Interacting Residues (Ballesteros-Weinstein) | H-Bonds / Salt Bridges |

| AP-238 | -9.45 | -78.2 | Asp147 3.32 , Tyr148 3.33 , Trp293 6.48 , Ile296 6.51 | 1 Salt Bridge (D147) |

| Fentanyl (Ref) | -10.12 | -85.4 | Asp147 3.32 , Tyr148 3.33 , His297 6.52 , Trp293 6.48 | 1 Salt Bridge, 1 H-Bond |

| Morphine (Ref) | -8.85 | -65.3 | Asp147 3.32 , Tyr148 3.33 , Asn150 3.35 , His297 6.52 | 1 Salt Bridge, 2 H-Bonds |

| AP-237 (Ref) | -9.10 | -74.6 | Asp147 3.32 , Tyr148 3.33 , Trp293 6.48 | 1 Salt Bridge (D147) |

Note: Docking scores are theoretical estimates of binding free energy. The higher lipophilicity of AP-238 compared to AP-237 (due to the 2,6-dimethyl substitution and propionyl group) enhances its van der Waals packing in the hydrophobic cleft, correlating with its high in vitro potency (EC 50 ~ 248 nM)[3][6].

Conclusion

The in silico profiling of AP-238 demonstrates that its acylpiperazine scaffold perfectly complements the orthosteric binding site of the active-state MOR. The 2,6-dimethyl substitutions on the piperazine ring restrict the conformational flexibility of the molecule, pre-organizing it into a bioactive conformation that minimizes the entropic penalty upon binding[1][14]. This causality explains its high potency relative to unsubstituted analogs. For future drug development and forensic analysis, this validated docking protocol provides a robust foundation for predicting the pharmacology of emerging acylpiperazine derivatives[3][4].

References

-

Fogarty MF, et al. "Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238." Archives of Toxicology, 96(6): 1701–1710 (2022). Source: NIH. URL:[Link]

-

Huang W, et al. "Structural insights into µ-opioid receptor activation." Nature, 524: 315-321 (2015). Source: RCSB PDB. URL:[Link]

-

Jurowski K, et al. "ADME profile of AP-238 - opioid designer drug (CAS: 140924-11-4): first application of multi-in silico approach methodology for comprehensive prediction of ADME profile." Chemico-Biological Interactions, 415, 111493 (2025). Source: ResearchGate. URL:[Link]

-

"ACMD advice on acyl piperazine opioids, including 2-methyl-AP-237." UK Government. Source: GOV.UK. URL:[Link]

-

Koehl A, et al. "Structure of the µ-opioid receptor-Gi protein complex." Nature, 558(7711): 547–552 (2018). Source: eScholarship. URL:[Link]

-

"AP-238." Wikipedia. Source: Wikipedia. URL:[Link]

Sources

- 1. gov.uk [gov.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 7. biblio.vub.ac.be [biblio.vub.ac.be]

- 8. escholarship.org [escholarship.org]

- 9. Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole ‘nitazene’ synthetic opioid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cfsre.org [cfsre.org]

- 11. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. 5c1m - Crystal structure of active mu-opioid receptor bound to the agonist BU72 - Summary - Protein Data Bank Japan [pdbj.org]

- 14. AP-238 - Wikipedia [en.wikipedia.org]

- 15. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 16. cfsre.org [cfsre.org]

- 17. Comparative neuropharmacology of structurally distinct non-fentanyl opioids that are appearing on recreational drug markets worldwide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: Addressing the Challenge of Novel Synthetic Opioids

An Application Note for the Development and Validation of an LC-MS/MS Method for AP-238 Detection in Whole Blood

The landscape of substance abuse is continually evolving with the emergence of Novel Psychoactive Substances (NPS). Among these, novel synthetic opioids (NSOs) represent a significant public health threat due to their high potency and risk of overdose. AP-238, a synthetic opioid of the cinnamylpiperazine class, has recently emerged on the illicit drug market, leading to an increase in acute intoxications and fatalities.[1][2][3] Structurally distinct from fentanyl and its analogs, AP-238 acts as a potent agonist for the μ-opioid receptor (MOR).[2][4][5] Its detection in forensic postmortem cases at blood concentrations between 87–120 ng/mL underscores the urgent need for sensitive and reliable analytical methods to be used in clinical and forensic toxicology.[2][5]

The analysis of AP-238 in complex biological matrices like whole blood presents significant challenges, including low therapeutic and toxic concentrations and the presence of endogenous interferences.[1][6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the detection of NPS due to its inherent selectivity, sensitivity, and specificity, making it the ideal technique for this application.[7][8][9]

This application note provides a comprehensive guide for researchers and laboratory professionals to develop and validate a robust LC-MS/MS method for the quantitative analysis of AP-238 in whole blood. The narrative explains the scientific rationale behind key experimental choices, from sample preparation to method validation, ensuring both technical accuracy and practical applicability.

Method Development: A Strategic Workflow

A successful bioanalytical method hinges on a systematic approach to development and validation. The objective is to create a procedure that is not only accurate and precise but also practical for routine use. The workflow encompasses four key stages: optimizing sample preparation, developing selective chromatographic separation, fine-tuning mass spectrometric detection, and rigorously validating the method's performance according to international guidelines.[10]

Caption: Overall workflow for AP-238 analysis in whole blood.

Experimental Protocol: Materials and Instrumentation

Materials and Reagents

-

AP-238 analytical reference standard (e.g., from Cayman Chemical)[11]

-

AP-238-d4 (or other suitable stable isotope-labeled internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Drug-free human whole blood (for calibrators and QCs)

-

Micro-centrifuge tubes (1.5 mL)

-

Autosampler vials

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended for good retention and peak shape of opioid compounds.[8][12]

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to isolate the analyte of interest from the complex blood matrix, which contains proteins, lipids, and salts that can interfere with analysis and damage the LC-MS/MS system. Several techniques are available, each with its own advantages.

-

Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding a solvent like acetonitrile to the blood sample, which denatures and precipitates proteins.[7][8][13][14] While rapid, it may result in less clean extracts compared to other methods.

-

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It can produce very clean extracts but is more labor-intensive and requires larger volumes of organic solvents.[6]

-

Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by using a solid sorbent to selectively bind and elute the analyte.[15] It is highly effective but is the most time-consuming and costly of the three options.

Rationale for Selection: For high-throughput screening and routine analysis of novel psychoactive substances, protein precipitation offers the best balance of speed, simplicity, and adequate performance.[8] Its rapid turnaround time is a significant advantage in forensic and clinical settings.

Detailed Protocol for Protein Precipitation

-

Pipette 100 µL of whole blood (calibrator, QC, or unknown sample) into a 1.5 mL micro-centrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., AP-238-d4 at 100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

-

Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification. MRM provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte.

Determining MRM Transitions: The precursor ion for AP-238 is its protonated molecule [M+H]⁺. With a molecular weight of 286.4 g/mol , the precursor ion to target is m/z 287.2.[12] Product ions are determined by infusing a standard solution of AP-238 into the mass spectrometer and performing a product ion scan. The most abundant and stable fragment ions are chosen for quantification (quantifier) and confirmation (qualifier).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| AP-238 | 287.2 | To be determined | To be determined | To be optimized |

| AP-238-d4 (IS) | 291.2 | To be determined | To be determined | To be optimized |

| Caption: Table for Optimized MS/MS Parameters. Note: Product ions and collision energies must be determined empirically. |

Liquid Chromatography

The goal of chromatography is to separate AP-238 from any other compounds in the extract before it enters the mass spectrometer.

-

Mobile Phase A: 0.1% Formic Acid in Water. The addition of formic acid aids in the protonation of the analyte, which is crucial for ESI+ ionization.[13]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

A gradient elution is used to provide good peak shape and efficient separation.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 |

| Caption: Example LC Gradient Program. |

Method Validation: Ensuring Trustworthy Results

A bioanalytical method must be rigorously validated to demonstrate that it is suitable for its intended purpose.[10] Validation is performed according to guidelines from regulatory bodies like the FDA and EMA.[16][17][18]

Caption: Key parameters for comprehensive method validation.

Validation Protocols

-

Selectivity: Analyze at least six blank whole blood samples from different sources to check for interferences at the retention time of AP-238 and its internal standard.

-

Linearity and Range: Prepare a calibration curve using at least six non-zero concentration levels. The range should cover expected concentrations, for example, 0.5 to 100 ng/mL. The curve is accepted if the correlation coefficient (r²) is ≥ 0.99 and back-calculated concentrations are within ±15% of the nominal value (±20% at the lower limit).

-

Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (e.g., 1.5, 25, and 75 ng/mL) in five replicates on three different days. Accuracy should be within 85-115% of the nominal value, and precision (as %CV) should not exceed 15%.

-

Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).[19]

-

Matrix Effect: Assessed by comparing the peak area of AP-238 in a post-extraction spiked sample to a pure solution of the analyte at the same concentration. This ensures that endogenous components are not suppressing or enhancing the ion signal.

-

Recovery: Compares the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample to determine the efficiency of the extraction process.

-

Stability: Evaluate the stability of AP-238 in whole blood under various conditions: short-term (room temperature), long-term (frozen at -20°C or -80°C), and after multiple freeze-thaw cycles.

Example Validation Summary

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | 0.5 - 100 ng/mL | Meets Criteria |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -5.2% to 8.5% |

| Precision (% CV) | ≤ 15% (≤ 20% at LOQ) | 3.1% to 9.8% |

| LOQ | S/N > 10, Acc/Prec ≤ 20% | 0.5 ng/mL |

| Recovery | Consistent and reproducible | ~85% |

| Matrix Effect | Minimal ion suppression/enhancement | <15% |

| Caption: Summary of typical method validation results. |

Conclusion

This application note outlines a comprehensive and robust LC-MS/MS method for the quantification of the novel synthetic opioid AP-238 in whole blood. The described protocol, utilizing a straightforward protein precipitation for sample preparation followed by a sensitive gradient LC-MS/MS analysis, is well-suited for forensic and clinical toxicology laboratories. The detailed validation procedures ensure that the method generates reliable, accurate, and defensible data, which is critical for monitoring the spread of this dangerous substance and for the correct interpretation of toxicological findings.

References

-

Giorgetti, A., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. Available at: [Link]

-

Giorgetti, A., et al. (2022). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. Available at: [Link]

-

Giorgetti, A., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PubMed. Available at: [Link]

-

Brunetti, P., et al. (2024). Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid. Drug Testing and Analysis, 16(2), 221-235. Available at: [Link]

-

European Medicines Agency. (2015). Guideline on bioanalytical method validation. Available at: [Link]

-

Vaiano, F., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. Available at: [Link]

-

European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Available at: [Link]

-

European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

-

Grokipedia. (n.d.). AP-238. Available at: [Link]

-

Semantic Scholar. (n.d.). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Available at: [Link]

-

ResearchGate. (n.d.). Human metabolism of AP-238. A novel synthetic opioid spreading in the shadow of “fentalogues”. Available at: [Link]

-

The Center for Forensic Science Research & Education. (2020). AP-238. Available at: [Link]

-

Brunetti, P., et al. (2024). Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid. PubMed. Available at: [Link]

-

Khan, U., et al. (2022). Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique. PubMed. Available at: [Link]

-

Khan, U., et al. (2022). Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). AP-238. Available at: [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

-

Rondaxe. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

-

Biotage. (n.d.). Extraction of opiates from whole blood using ISOLUTE® SLE+. Available at: [Link]

-

U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

-

Cengiz, S., et al. (2021). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Applied Toxicology, 42(4), 651-660. Available at: [Link]

-

Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Available at: [Link]

-

GMP Online Consultancy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available at: [Link]

-

Brunetti, P., et al. (2023). Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid. ResearchGate. Available at: [Link]

-

Khan, U., et al. (2022). Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique. MDPI. Available at: [Link]

-

Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Available at: [Link]

-

Biotage. (n.d.). AN852.V.1 Extraction of Opiates from Whole Blood ISOLUTE SLE+.indd. Available at: [Link]

-

ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

-

Waters Corporation. (n.d.). Direct Analysis of Opioids and Metabolites from Whole Blood Using Ostro Sample Preparation Plates Combined with UPLC-MS/MS for Forensic Toxicology. Available at: [Link]

-

Biotage. (n.d.). Forensic and toxicology sample preparation. Available at: [Link]

-

Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. PubMed. Available at: [Link]

Sources

- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 2. grokipedia.com [grokipedia.com]

- 3. Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AP-238_TargetMol [targetmol.com]

- 5. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. consultations.tga.gov.au [consultations.tga.gov.au]

- 11. caymanchem.com [caymanchem.com]

- 12. cfsre.org [cfsre.org]

- 13. research.unipd.it [research.unipd.it]

- 14. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biotage.com [biotage.com]

- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. resolvemass.ca [resolvemass.ca]

- 18. fda.gov [fda.gov]

- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Application Note: GC-EI-MS Fragmentation Dynamics and Metabolic Profiling of the Cinnamylpiperazine Opioid AP-238

Introduction & Chemical Architecture

AP-238 (1-[2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-propanone) is a novel synthetic opioid (NSO) belonging to the cinnamylpiperazine subclass[1]. Structurally related to the therapeutic drug bucinnazine (AP-237), AP-238 features a 2,6-dimethyl substitution on the piperazine ring and a propionyl acyl group, leading to its standardized chemical nomenclature "2,6-dimethyl Propionyl AP-237"[2]. As these highly potent compounds proliferate on the illicit market, forensic toxicologists and clinical laboratories require robust gas chromatography-mass spectrometry (GC-MS) methodologies to confidently identify the parent drug and its primary metabolites in complex biological matrices[3][4].

Mechanisms of Electron Ionization (EI) Fragmentation

Understanding the 70 eV EI fragmentation pathways of AP-238 is critical for distinguishing it from structural isomers (e.g., 2-methyl AP-237 and para-methyl AP-237)[1]. The molecular ion (M+•) of AP-238 at m/z 286 is typically of low abundance due to the highly labile nature of the tertiary amine bonds under electron impact. The mass spectrum is instead dominated by highly diagnostic fragment ions:

-

m/z 117 (Base Peak): This ion corresponds to the cinnamyl cation (C9H9+). Cleavage of the N–C bond between the piperazine nitrogen and the cinnamyl group yields this highly resonance-stabilized species. It serves as the universal diagnostic marker for the entire cinnamylpiperazine class[5].

-

m/z 91: The tropylium cation (C7H7+) is formed via the subsequent fragmentation and rearrangement of the cinnamyl cation, specifically through the loss of a neutral acetylene molecule (C2H2)[6].

-

m/z 169: This fragment represents the intact 2,6-dimethylpropionylpiperazine moiety. It is formed when the positive charge is retained on the piperazine nitrogen following the homolytic cleavage and loss of the cinnamyl radical[6].

In Vivo Metabolic Pathways & Biomarker Selection

In biological specimens, AP-238 undergoes extensive hepatic biotransformation. In vitro pooled human liver microsome (pHLM) assays and in vivo urinalysis reveal that the drug is rapidly metabolized via cytochrome P450 enzymes[7]. The primary phase I biotransformations include N-deacylation (loss of the propionyl group) and mono-/di-hydroxylation[7]. Hydroxylation predominantly occurs on the cinnamyl phenyl ring, which is subsequently targeted by catechol-O-methyltransferase (COMT) for phase II O-methylation[6][7].

Figure 1: Primary phase I and II metabolic pathways of AP-238 in human hepatocytes.

Diagnostic Mass Shifts in GC-MS

When analyzing derivatized urine extracts, positional isomerism of hydroxylation can be deduced by monitoring the mass shifts of the core fragments. Silylation with BSTFA adds a trimethylsilyl (TMS) group (+72 Da) to each hydroxyl site.

-

Aromatic Hydroxylation (Cinnamyl Ring): The m/z 117 base peak shifts to m/z 205 (117 + 16 for oxygen + 72 for TMS). The m/z 169 fragment remains unchanged.

-

Aliphatic Hydroxylation (Piperazine/Propionyl): The m/z 117 fragment remains unchanged, while the m/z 169 fragment shifts to m/z 257 (169 + 16 + 72).

Table 1: Key GC-EI-MS Diagnostic Ions of AP-238 and Derivatized Metabolites

| Analyte | Metabolic Modification | Derivatization | Expected M+• | Key Fragment Ions (m/z) |

| AP-238 (Parent) | None | None | 286 | 117 (Base), 91, 169 |

| N-Deacylated AP-238 | -56 Da (Loss of Propionyl) | None | 230 | 117, 91, 113 |

| Hydroxy-AP-238 (Aromatic) | +16 Da (Hydroxylation) | Mono-TMS | 374 | 205 (TMS-Cinnamyl), 91, 169 |

| Hydroxy-AP-238 (Aliphatic) | +16 Da (Hydroxylation) | Mono-TMS | 374 | 117, 91, 257 (TMS-Piperazine) |

| Dihydroxy-AP-238 | +32 Da (Di-hydroxylation) | Di-TMS | 462 | 205, 91, 257 |

Validated Experimental Protocol

To ensure a self-validating and highly reproducible extraction, the following protocol leverages specific chemical causalities to isolate AP-238 and its metabolites from biological matrices[8][9].

Figure 2: Optimized sample preparation and GC-MS analytical workflow for AP-238.

Step-by-Step Methodology:

-

Enzymatic Hydrolysis:

-

Procedure: Aliquot 1.0 mL of urine. Add 50 µL of internal standard (e.g., Nalorphine-D3) and 100 µL of β-glucuronidase/arylsulfatase enzyme buffer. Incubate at 60°C for 2 hours[7].

-

Causality: AP-238 metabolites undergo extensive phase II glucuronidation. Without enzymatic cleavage, these highly polar conjugates will not partition into the organic solvent during extraction and will thermally degrade in the GC inlet.

-

-

Alkaline Liquid-Liquid Extraction (LLE):

-

Procedure: Adjust the sample pH to 9.0–9.5 using 0.1 M Sodium Borate buffer. Add 3 mL of Ethyl Acetate/Hexane (50:50 v/v). Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Causality: AP-238 contains a basic piperazine nitrogen. Adjusting the pH above its pKa suppresses ionization, driving the neutral free-base into the organic phase while leaving endogenous acidic interferences in the aqueous waste.

-

-

Derivatization:

-

Procedure: Reconstitute the dried extract in 50 µL of Ethyl Acetate and add 50 µL of BSTFA containing 1% TMCS. Cap tightly and incubate at 70°C for 30 minutes. Transfer to an autosampler vial.

-

Causality: Hydroxylated metabolites contain active hydrogen atoms that interact strongly with silanol groups in the GC column, causing severe peak tailing. Silylation replaces these hydrogens with TMS groups, enhancing volatility, thermal stability, and peak symmetry.

-

Self-Validation Tip: Monitor the mono-TMS vs. di-TMS peaks of the internal standard; incomplete derivatization will yield split peaks, indicating reagent depletion or moisture contamination.

-

-

GC-MS Instrumental Parameters:

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

-

Inlet: 250°C, Pulsed Splitless mode (minimizes thermal isomerization of the cinnamyl moiety).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

-

MS Source: 230°C, 70 eV Electron Ionization (EI). Scan range m/z 50–550[4].

-

References

-

Brunetti et al. "Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid" uni-freiburg.de. 7

-

"Case report: Identification of AP-238 and 2-fluorodeschloroketamine in internet available powder samples sold as bucinnazine" researchgate.net. 3

-

"AP-238 - The Center for Forensic Science Research & Education" cfsre.org. 1

-

"DARK Classics in Chemical Neuroscience: Bucinnazine" acs.org. 5

-

"Standardized Naming Cinnamylpiperazine Synthetic Opioids" caymanchem.com. 2

-

"Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS)" ojp.gov. 8

-

"Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid" researchgate.net. 6

-

"Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method" nih.gov. 4

-

"A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods" nist.gov. 9

Sources

- 1. cfsre.org [cfsre.org]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 8. ojp.gov [ojp.gov]

- 9. tsapps.nist.gov [tsapps.nist.gov]

Application Note: Synthesis and Analytical Validation of AP-238-d5 as an Internal Standard for LC-MS/MS

Introduction and Mechanistic Rationale